molecular formula C11H19NO3S B2740607 Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797845-51-2

Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2740607
CAS No.: 1797845-51-2
M. Wt: 245.34
InChI Key: ANHOQWFKOLIINW-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic compound that features a cyclopropyl group, an azetidine ring, and an isobutylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the cyclopropyl and isobutylsulfonyl groups. One common method involves the cyclization of suitable precursors under controlled conditions. For example, azetidines can be synthesized via anionic or cationic ring-opening polymerization of aziridines . The cyclopropyl group can be introduced through cyclopropanation reactions, while the isobutylsulfonyl group can be added using sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation and sulfonylation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and azetidine rings can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The isobutylsulfonyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

cyclopropyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-8(2)7-16(14,15)10-5-12(6-10)11(13)9-3-4-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHOQWFKOLIINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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